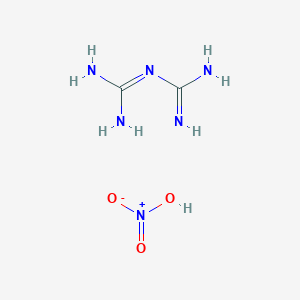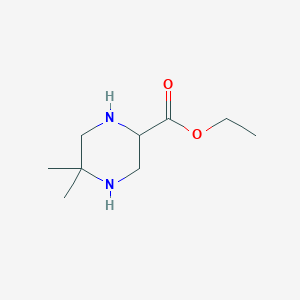
L-Lysine(Boc)-Osu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine(Boc)-Osu, also known as Nα-(tert-Butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester, is a derivative of the essential amino acid L-lysine. This compound is widely used in peptide synthesis and as a reagent in organic chemistry due to its ability to protect amino groups during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, while the N-hydroxysuccinimide (Osu) ester facilitates the formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions
L-Lysine(Boc)-Osu is typically synthesized through a multi-step process involving the protection of the amino group of L-lysine with a Boc group, followed by the activation of the carboxyl group with N-hydroxysuccinimide. The general synthetic route includes:
Protection of L-lysine: The amino group of L-lysine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms Nα-Boc-L-lysine.
Activation of Carboxyl Group: The carboxyl group of Nα-Boc-L-lysine is then activated by reacting it with N-hydroxysuccinimide (Osu) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
L-Lysine(Boc)-Osu undergoes various chemical reactions, including:
Substitution Reactions: The Osu ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, which react with the Osu ester under mild conditions to form amide bonds.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of scavengers like water or anisole to prevent side reactions.
Major Products Formed
Peptide Bonds: The primary product of substitution reactions involving this compound is the formation of peptide bonds, which are crucial in peptide synthesis.
Free Amino Group: Deprotection reactions yield the free amino group of L-lysine, which can further participate in subsequent reactions.
科学研究应用
作用机制
The mechanism of action of L-Lysine(Boc)-Osu involves the formation of peptide bonds through nucleophilic substitution. The Osu ester group is highly reactive and readily forms amide bonds with nucleophiles such as amines. The Boc group provides temporary protection to the amino group, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to regenerate the free amino group .
相似化合物的比较
Similar Compounds
Nα-Boc-L-lysine: Similar to L-Lysine(Boc)-Osu but lacks the Osu ester group.
Nα-Fmoc-L-lysine: Another protected form of L-lysine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
Nα-Cbz-L-lysine: In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz) group.
Uniqueness
This compound is unique due to its combination of the Boc protective group and the Osu ester group. This dual functionality allows for efficient peptide bond formation while providing temporary protection to the amino group. The compound’s reactivity and versatility make it a valuable reagent in peptide synthesis and other chemical applications .
属性
分子式 |
C15H25N3O6 |
|---|---|
分子量 |
343.38 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C15H25N3O6/c1-15(2,3)23-14(22)17-9-5-4-6-10(16)13(21)24-18-11(19)7-8-12(18)20/h10H,4-9,16H2,1-3H3,(H,17,22)/t10-/m0/s1 |
InChI 键 |
FJUZFSSVHZMNMG-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)ON1C(=O)CCC1=O)N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)




![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)





![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)

![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
